2-Chloro-N,N,2-triphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

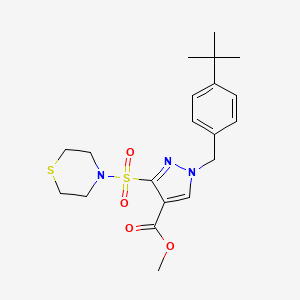

2-Chloro-N,N,2-triphenylacetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group (COCH3) attached to a nitrogen atom. Although the specific compound 2-Chloro-N,N,2-triphenylacetamide is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for various properties and reactivities.

Synthesis Analysis

The synthesis of related chloroacetamide derivatives has been explored in several studies. For instance, a synthetic route for 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides was developed, demonstrating the scope and limitations of new chloroacetamide derivatives . Additionally, the synthesis of 2-chloro-N-(2,4-dinitrophenyl) acetamide was characterized by various spectroscopic methods and confirmed by X-ray crystallography . These synthetic approaches could potentially be adapted for the synthesis of 2-Chloro-N,N,2-triphenylacetamide.

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives has been a subject of interest in several studies. For example, the structure of 2-chloro-N-(4-chlorophenyl)acetamide was analyzed and found to have molecules linked into chains through N—H⋯O hydrogen bonding . Similarly, the conformation of the N—H bond in 2-chloro-N-(2,4-dimethylphenyl)acetamide was found to be syn to the ortho methyl group, with molecules linked through intermolecular N—H⋯O hydrogen bonds . These structural analyses provide insights into the potential molecular structure of 2-Chloro-N,N,2-triphenylacetamide.

Chemical Reactions Analysis

The reactivity of chloroacetamide derivatives has been investigated, particularly in oxidation reactions. For instance, 2-(pyridin-2-yl)-N,N-diphenylacetamide underwent chemical oxidation to generate four products, characterized by spectroscopic methods . This suggests that 2-Chloro-N,N,2-triphenylacetamide may also undergo similar oxidation reactions, leading to a variety of products depending on the oxidant and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives have been studied, including their conformational preferences and hydrogen bonding patterns. The conformation of the N—H bond in various chloroacetamide derivatives has been found to be syn to certain substituents, influencing the hydrogen bonding and crystal packing . Additionally, the optical properties of 2-chloro-N-(2,4-dinitrophenyl) acetamide were investigated, showing solvatochromic effects in different solvents . These findings could be relevant to understanding the physical and chemical properties of 2-Chloro-N,N,2-triphenylacetamide.

Scientific Research Applications

Antiviral and Antiapoptotic Effects

2-Chloro-N,N,2-triphenylacetamide has been synthesized and evaluated for therapeutic efficacy in treating Japanese encephalitis. This novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, leading to a significant decrease in viral load and an increase in survival rates in infected mice. The compound's mechanism includes its potential to inhibit the virus's ability to replicate and induce cell death, showcasing its promise in antiviral therapy (Ghosh et al., 2008).

Antimicrobial Activity

Research on derivatives of 2-Chloro-N,N,2-triphenylacetamide has shown significant antimicrobial and antifungal activities. Novel derivatives synthesized from the chloroacetylation reaction of diphenylamine were found to exhibit strong antibacterial and antifungal properties. This discovery indicates the compound's potential as a basis for developing new antimicrobial agents, which could address the growing concern of antimicrobial resistance (Kumar & Mishra, 2015).

Neuroprotection and Dopamine Uptake Inhibition

Modafinil, a compound related to 2-Chloro-N,N,2-triphenylacetamide, shows unique properties as a dopamine uptake inhibitor. It interacts with the dopamine transporter in a manner distinct from traditional stimulants like cocaine. This interaction suggests the potential for the treatment of psychostimulant abuse and emphasizes the importance of the structural elements of these compounds for selective inhibition of dopamine reuptake. Novel analogues of modafinil have demonstrated improved binding affinity for the dopamine transporter and selectivity over serotonin transporters, providing insights into the development of treatments for dopamine-related disorders (Okunola-Bakare et al., 2014).

Herbicide Activity and Environmental Impact

2-Chloro-N,N,2-triphenylacetamide derivatives have been investigated for their herbicidal activity and environmental impact. Chloroacetamide herbicides, including those derived from 2-Chloro-N,N,2-triphenylacetamide, are used extensively for controlling weeds and grasses in various crops. However, the environmental fate, potential toxicity to non-target organisms, and mechanisms of action of these compounds are complex and require further investigation to ensure their safe and effective use (Weisshaar & Böger, 1989).

Safety and Hazards

2-Chloro-N,N,2-triphenylacetamide is corrosive . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-chloro-N,N,2-triphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO/c21-19(16-10-4-1-5-11-16)20(23)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEVSHYOKVZZRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N,N,2-triphenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)

![Methyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2546711.png)

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)

![2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B2546723.png)